DilC12(3) (iodide) is a synthetic lipophilic dye, classified as a carbocyanine derivative. Its chemical formula is C₄₇H₇₃ClN₂O₄, and it is known for its ability to permeate cellular membranes and stain lipid bilayers. This compound is particularly useful in biological research for visualizing cellular structures due to its intense fluorescence and photostability. DilC12(3) (iodide) is often employed in studies involving neuronal tracing and membrane dynamics, making it a valuable tool in cell biology and neuroscience.
DilC12(3) (iodide) can be synthesized through several methods typically involving the condensation of appropriate precursors that contain carbocyanine moieties. The synthesis generally includes:
The detailed synthesis procedures may vary depending on specific experimental requirements or desired properties.
DilC12(3) (iodide) has a broad range of applications in biological research:
Additionally, it is utilized in dual-color experiments when combined with other fluorescent dyes to study complex biological interactions.
Research has demonstrated that DilC12(3) (iodide) interacts significantly with cellular membranes, influencing their fluidity and integrity. For example, studies have shown that treatment with certain compounds can induce aggregation of DilC12(3), reflecting changes in membrane structure and dynamics . These interactions are crucial for understanding how external factors affect cellular behavior and membrane functionality.
DilC12(3) (iodide) shares similarities with several other fluorescent dyes, particularly within the carbocyanine family. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
DiI | C₃₃H₅₃ClN₂O₄ | Widely used for cell membrane labeling; less hydrophobic than DilC12(3). |
DiO | C₃₃H₅₃ClN₂O₄ | Similar applications but has different fluorescence properties; often used in dual-labeling studies. |
DiD | C₄₇H₇₃ClN₂O₄ | Excitable with longer wavelengths; useful for deep tissue imaging. |
DilC18(5) | C₅₁H₈₁ClN₂O₄ | Longer alkyl chains provide different membrane interaction profiles. |
DilC12(3) (iodide) stands out due to its specific balance between hydrophobicity and fluorescence intensity, making it particularly effective for neuronal tracing and detailed studies of membrane dynamics. Its ability to aggregate under certain conditions also provides unique insights into cellular responses to environmental changes .
DiIC12(3) iodide’s incorporation into membrane domains depends critically on its dodecyl (C12) hydrocarbon chains. Comparative studies with DiIC18(3) (18-carbon chains) demonstrate that shorter alkyl chains favor partitioning into Ld phases enriched in unsaturated lipids like dioleoylphosphatidylcholine (DOPC) [4]. In ternary lipid systems containing sphingomyelin (SPM), cholesterol, and DOPC, DiIC12(3) iodide exhibits:
System Component | Partitioning Coefficient (Ld/Lo) | Lifetime in Ld (ns) | Lifetime in Lo (ns) |
---|---|---|---|
SPM/DOPC/Chol (27/50/23) | 4.7 ± 0.3 | 1.26 ± 0.02 | 1.43 ± 0.05 |
DSPC/DOPC/Chol (27/50/23) | 3.1 ± 0.2 | 1.21 ± 0.03 | 1.38 ± 0.04 |
Data adapted from giant unilamellar vesicle studies [4] shows reduced Lo phase incorporation in SPM systems compared to distearoylphosphatidylcholine (DSPC) matrices. This arises from SPM’s shorter saturated acyl chains creating less ordered Lo phases that accommodate DiIC12(3) iodide’s intermediate chain length [4].
Cholesterol content modulates DiIC12(3) iodide’s membrane positioning through steric interactions with its indole rings. At 23 mol% cholesterol:
DiIC12(3) iodide’s diffusion characteristics serve as reporters for transmembrane protein activity. In endothelial cells under basal conditions:
Parameter | DiIC12(3) Value | DiIC18(3) Value |
---|---|---|
Diffusion Coefficient (D) | 8.23 ± 0.66 × 10⁻⁸ cm²/s | 5.38 ± 0.81 × 10⁻⁸ cm²/s |
Anomalous Diffusion (α) | 0.89 ± 0.03 | 0.76 ± 0.02 |
Shear stress (10 dyn/cm²) induces protein-mediated changes:
Time-resolved fluorescence microscopy reveals how transmembrane sensors alter local lipid order. Upon integrin activation: